
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound, which includes a pyrazine ring and a piperidine ring, makes it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Sulfanylmethyl Group:
Formation of the Piperidine Ring: The piperidine ring is usually formed through cyclization reactions involving amines and carbonyl compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the ester group, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of both pyrazine and piperidine rings suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of novel compounds with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring could participate in π-π interactions, while the piperidine ring might engage in hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methyl-pyrazin-2-yl)-piperidine-1-carboxylic acid methyl ester
- 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of 2-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups and rings
Propiedades
Fórmula molecular |
C16H25N3O2S |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[(3-methylpyrazin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2S/c1-12-14(18-9-8-17-12)22-11-13-7-5-6-10-19(13)15(20)21-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3 |
Clave InChI |
RUTSWTPOVWRKIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1SCC2CCCCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


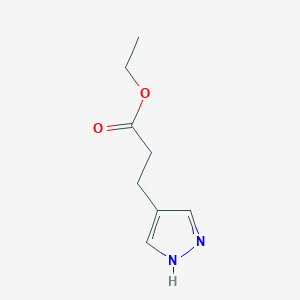
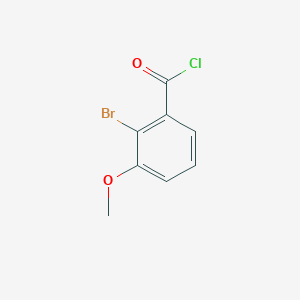
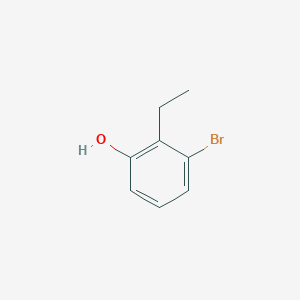
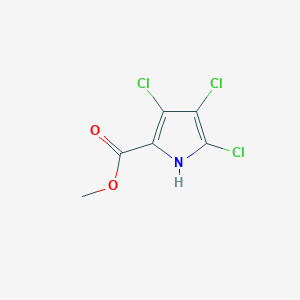


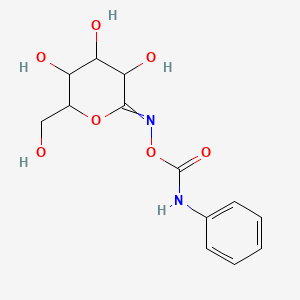

![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
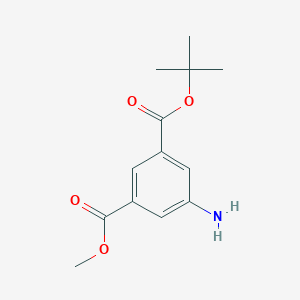

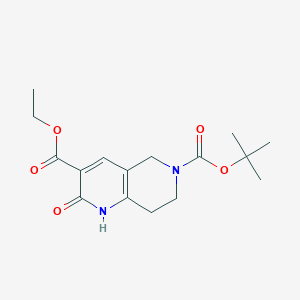
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)

